Methyl3,3-dimethyl-1,3-azasilolidine-5-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C7H15NO2Si·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride typically involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate: The non-hydrochloride form of the compound.
Methyl azetidine-3-carboxylate hydrochloride: A structurally similar compound with different functional groups.
Uniqueness
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the azasilolidine ring and the ester group.
Properties
Molecular Formula |
C7H16ClNO2Si |
---|---|
Molecular Weight |
209.74 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H15NO2Si.ClH/c1-10-7(9)6-4-11(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
FJIZTWXCTLYIKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C[Si](CN1)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.